2,5,6-Trimethylpyridine-3-carboxamide
Description
2,5,6-Trimethylpyridine-3-carboxamide is a substituted pyridine derivative characterized by methyl groups at positions 2, 5, and 6 of the pyridine ring, with a carboxamide functional group at position 2. This compound is of interest in medicinal chemistry and materials science due to its structural versatility. While specific synthesis protocols are proprietary, its analogs are typically synthesized via nucleophilic substitution or palladium-catalyzed coupling reactions .
Properties
IUPAC Name |
2,5,6-trimethylpyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O/c1-5-4-8(9(10)12)7(3)11-6(5)2/h4H,1-3H3,(H2,10,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNGBHXYWNWXDNN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N=C1C)C)C(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structural Analogs
Key Structural Differences
The most closely related analog documented in commercial catalogs is 2-methoxy-4,5,6-trimethylpyridine-3-carboxamide (Ref: 10-F541983), which differs in two critical aspects:
Substituent at Position 2 : The target compound has a methyl group, while the analog features a methoxy group (-OCH₃).
Methyl Group Placement : The analog has methyl groups at positions 4, 5, and 6, contrasting with the target’s 2, 5, 6 positions.
Table 1: Structural and Functional Comparison
| Property | 2,5,6-Trimethylpyridine-3-carboxamide | 2-Methoxy-4,5,6-trimethylpyridine-3-carboxamide |
|---|---|---|
| Substituents (Positions) | Methyl (2, 5, 6) | Methoxy (2), Methyl (4, 5, 6) |
| Functional Group | Carboxamide (3) | Carboxamide (3) |
| Polarity | Moderate (methyl-dominated) | Higher (methoxy introduces polarity) |
| Steric Hindrance | High at position 2 | Reduced at position 2 (methoxy less bulky) |
Physicochemical Implications
- Solubility: The methoxy group in the analog enhances solubility in polar solvents (e.g., water, ethanol) compared to the target compound’s methyl-dominated hydrophobicity .
- In contrast, the analog’s methoxy group offers electronic activation (via electron donation) while reducing steric bulk.
Research Findings and Commercial Availability
Both compounds are listed by CymitQuimica as research-grade materials, with pricing available upon inquiry (Table 2) .
Table 2: Commercial Availability (CymitQuimica, 2025)
| Compound | Package Size | Price Inquiry |
|---|---|---|
| 2-Methoxy-4,5,6-trimethylpyridine-3-carboxamide | 100mg, 250mg | To inquire |
| This compound | 250mg, 500mg | To inquire |
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